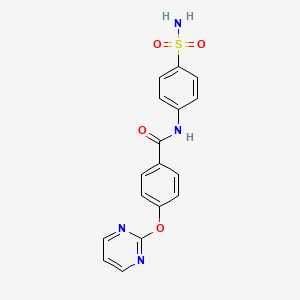

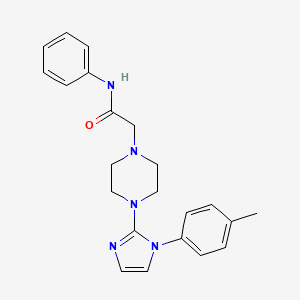

4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide, also known as P2Y12 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Synthesis and Characterization

- A series of p-hydroxycinnamic acid amides, including derivatives similar in structure to 4-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)benzamide, were synthesized and characterized, with their interactions with bovine serum albumin (BSA) investigated through fluorescence and UV–vis spectral studies. These compounds displayed potential for further biochemical applications due to their interaction with proteins (Meng et al., 2012).

Biological Activity

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, was found to block cancer cell proliferation and induce apoptosis, suggesting its potential as an anticancer drug (Zhou et al., 2008).

Analytical Applications

- Nonaqueous capillary electrophoresis was used for the separation of imatinib mesylate and related substances, including pyrimidine derivatives, demonstrating the method's effectiveness in the quality control of pharmaceutical compounds (Ye et al., 2012).

Antimicrobial and Antitubercular Activities

- Schiff bases derived from sulfadiazine and various salicylaldehydes, containing pyrimidin-2-ylbenzene-sulfonamide moieties, showed significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus, Candida species, and Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antimicrobial drugs (Krátký et al., 2017).

Antitumor Activity

- Thiophene and thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. Some compounds showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, indicating their potential as antitumor agents (Hafez et al., 2017).

Epilepsy Treatment

- N-Pyridyl and pyrimidine benzamides were identified as KCNQ2/Q3 potassium channel openers and were found to be active in animal models of epilepsy and pain. This research opens avenues for new treatments targeting epilepsy (Amato et al., 2011).

Propriétés

IUPAC Name |

4-pyrimidin-2-yloxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c18-26(23,24)15-8-4-13(5-9-15)21-16(22)12-2-6-14(7-3-12)25-17-19-10-1-11-20-17/h1-11H,(H,21,22)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNILRFGRJVHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)

![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)

![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)

![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2729671.png)

![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)